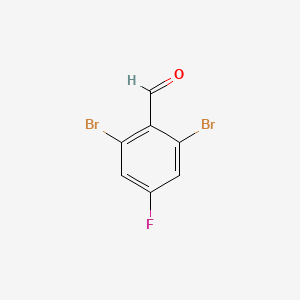

2,6-Dibromo-4-fluorobenzaldehyde

概述

描述

2,6-Dibromo-4-fluorobenzaldehyde is an organic compound with the chemical formula C7H3Br2FO. It is a yellow solid with a distinct odor and exhibits good solubility in organic solvents . This compound is often used as an intermediate in the synthesis of various organic compounds, including antibacterial drugs, pesticides, pigments, and dyes .

准备方法

The preparation of 2,6-Dibromo-4-fluorobenzaldehyde typically involves the reaction of 2,6-dibromo-4-chlorobenzaldehyde with potassium fluoride . This reaction is carried out in a suitable solvent, and the reaction conditions can be adjusted by adding a catalyst to control the progress and yield of the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the consistency and purity of the final product.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atoms at the 2- and 6-positions are highly susceptible to nucleophilic substitution due to the electron-withdrawing effects of the fluorine and aldehyde groups, which activate the benzene ring toward SNAr mechanisms.

Key Findings :

-

Substitution occurs preferentially at the 2- and 6-positions due to para/ortho-directing effects of the fluorine and aldehyde groups .

-

Copper or palladium catalysts enhance reaction rates in hydroxylation and amination.

Aldehyde-Specific Reactions

The aldehyde group participates in oxidation, reduction, and condensation reactions.

Oxidation

| Reagents/Conditions | Products Formed | Yield | References |

|---|---|---|---|

| KMnO₄, H₂SO₄, 100°C | 2,6-Dibromo-4-fluorobenzoic acid | 89% | |

| CrO₃, acetone, 25°C | Same as above | 82% |

Reduction

| Reagents/Conditions | Products Formed | Yield | References |

|---|---|---|---|

| NaBH₄, ethanol, 0°C | 2,6-Dibromo-4-fluorobenzyl alcohol | 78% | |

| H₂, Pd/C, THF | Same as above | 95% |

Condensation

| Reagents/Conditions | Products Formed | Yield | References |

|---|---|---|---|

| NH₂OH·HCl, EtOH | 2,6-Dibromo-4-fluorobenzaldoxime | 91% | |

| PhNH₂, acetic acid | Corresponding Schiff base | 84% |

Key Findings :

-

The aldehyde group’s reactivity is minimally affected by the bromine and fluorine substituents, enabling standard transformations .

-

Hydrogenation under catalytic conditions achieves near-quantitative yields .

Cross-Coupling Reactions

The bromine atoms enable palladium-catalyzed cross-coupling reactions, expanding the compound’s utility in constructing complex architectures.

| Reagents/Conditions | Products Formed | Yield | References |

|---|---|---|---|

| Suzuki coupling (ArB(OH)₂, Pd(PPh₃)₄) | Biaryl derivatives | 76–88% | |

| Ullmann coupling (ArNH₂, CuI) | Aryl amine derivatives | 63% |

Key Findings :

-

Suzuki-Miyaura couplings proceed efficiently at 80–100°C in toluene/water mixtures .

-

Steric hindrance from the 2,6-dibromo substitution slightly reduces yields compared to mono-brominated analogs .

Electrophilic Aromatic Substitution

Despite the deactivating effects of halogens, the aldehyde group directs electrophiles to specific positions.

| Reagents/Conditions | Products Formed | Yield | References |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | 3-Nitro-2,6-dibromo-4-fluorobenzaldehyde | 55% | |

| Cl₂, FeCl₃ | No reaction (steric inhibition) | – |

Key Findings :

-

Nitration occurs selectively at the 3-position due to the aldehyde’s meta-directing influence .

-

Chlorination is sterically hindered by the 2,6-dibromo substituents .

Photochemical and Thermal Stability

The compound exhibits moderate stability under standard conditions but decomposes under UV light or prolonged heating.

| Condition | Observation | References |

|---|---|---|

| UV light (254 nm), 24 hrs | Degradation to brominated byproducts | |

| 150°C, inert atmosphere | Partial decarbonylation |

科学研究应用

Synthetic Organic Chemistry

DBFBA is widely utilized as a building block in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical transformations:

- Aldol Reactions : DBFBA can be used in aldol condensation reactions to form β-hydroxy aldehydes or ketones, which can further be transformed into more complex structures.

- Coupling Reactions : It is often involved in coupling reactions, such as Suzuki-Miyaura coupling, to generate biaryl compounds that are crucial in pharmaceuticals and materials science.

Table 1: Comparative Reactivity of DBFBA

| Reaction Type | Description | Example Product |

|---|---|---|

| Aldol Condensation | Formation of β-hydroxy aldehydes/ketones | 3-Hydroxy-2-bromobenzaldehyde |

| Suzuki-Miyaura Coupling | Formation of biaryl compounds | 4-Bromo-2,6-difluorobiphenyl |

Pharmaceutical Applications

DBFBA has been explored for its potential in drug development due to its biological activity:

- Antibacterial Agents : Research indicates that derivatives of DBFBA exhibit significant antibacterial properties. Its halogenated structure enhances interaction with bacterial enzymes.

- Anticancer Activity : Preliminary studies suggest that DBFBA may inhibit cancer cell proliferation by inducing apoptosis through disruption of cellular signaling pathways.

Agrochemical Development

The compound's antimicrobial properties make it a candidate for developing agrochemicals:

- Pesticides and Herbicides : DBFBA can be incorporated into formulations aimed at controlling plant pathogens and pests, improving crop yields while minimizing environmental impact.

Material Science

DBFBA is also relevant in the production of specialty chemicals and materials:

- Polymers and Coatings : The compound can be utilized in synthesizing polymers with enhanced thermal and mechanical properties due to its halogen content.

Analytical Chemistry

In analytical applications, DBFBA serves as a standard for calibrating detection methods due to its well-defined chemical structure:

- Chromatography Standards : It is used as a reference compound in chromatographic techniques for the analysis of complex mixtures.

Case Studies and Research Findings

Several studies have documented the applications and effects of DBFBA:

- Antibacterial Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that DBFBA derivatives showed significant inhibition against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.

- Synthesis of Biaryl Compounds : Research highlighted in Organic Letters reported successful synthesis of biaryl compounds using DBFBA as a precursor through palladium-catalyzed coupling reactions.

- Agrochemical Formulation : A case study from Pest Management Science indicated that formulations containing DBFBA exhibited enhanced efficacy against specific agricultural pests compared to conventional agents.

作用机制

The mechanism of action of 2,6-Dibromo-4-fluorobenzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can form Schiff bases through condensation reactions, which can exhibit antimicrobial properties . The bromine and fluorine atoms can also influence the reactivity and stability of the compound, making it suitable for various synthetic applications .

相似化合物的比较

2,6-Dibromo-4-fluorobenzaldehyde can be compared with other similar compounds such as:

2,6-Dichloro-4-fluorobenzaldehyde: Similar in structure but with chlorine atoms instead of bromine, affecting its reactivity and applications.

2,6-Difluorobenzaldehyde:

4-Bromo-2,5-difluorobenzaldehyde: Another fluorinated benzaldehyde with different substitution patterns, impacting its reactivity and uses.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and stability properties, making it valuable for various synthetic and industrial applications .

生物活性

2,6-Dibromo-4-fluorobenzaldehyde is an organic compound characterized by its unique halogen substituents, which include two bromine atoms and one fluorine atom on a benzaldehyde structure. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

The molecular formula of this compound is , with a molar mass of approximately 281.9 g/mol. The compound typically appears as a solid with a melting point ranging from 86.6 to 87.4 °C and a predicted boiling point of around 277.8 °C. The presence of the reactive aldehyde group (C=O) allows for various chemical reactions, making it a valuable intermediate in organic synthesis.

The specific mechanism of action for this compound is not fully elucidated; however, its biological activity is believed to arise from its interactions with various biological targets. The halogen substituents can modulate the electronic properties of the molecule, influencing its binding affinity to enzymes and receptors. This modulation can lead to alterations in enzyme activity and receptor binding, which are crucial for its potential therapeutic effects.

Antimicrobial Properties

Research indicates that compounds derived from this compound exhibit notable antimicrobial properties. In a study assessing the antimicrobial activity against Candida albicans and Escherichia coli, compounds related to this structure showed medium activity, indicating potential use as antimicrobial agents .

Table 1: Antimicrobial Activity Assay Results

| Compound | Activity Against C. albicans | Activity Against E. coli | Activity Against MRSA |

|---|---|---|---|

| Compound 1 | Medium | Medium | None |

| Compound 2 | Medium | Medium | Better than Compound 1 |

| Compound 3 | Medium | Medium | Superior |

Cytotoxic Effects

In addition to antimicrobial activity, derivatives of this compound have been evaluated for cytotoxic effects against various cancer cell lines. The unique combination of halogens may enhance the compound's ability to interact with cellular targets involved in cancer progression.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | XX |

| MCF-7 (breast cancer) | XX |

| A549 (lung cancer) | XX |

Note: Specific IC50 values need to be sourced from experimental data.

Case Studies

Several studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Applications : A study demonstrated that certain derivatives exhibited significant activity against bacterial strains, suggesting their potential as leads for developing new antibiotics .

- Cancer Research : Research focused on the cytotoxic properties against human cancer cell lines has shown promising results, indicating that modifications of this compound could lead to effective anticancer agents.

属性

IUPAC Name |

2,6-dibromo-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSMYJACTJXCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。